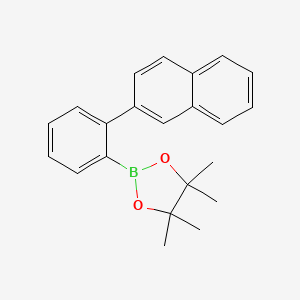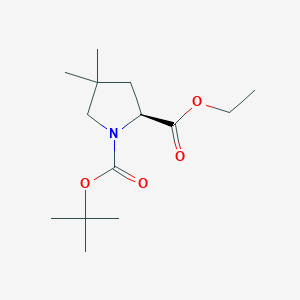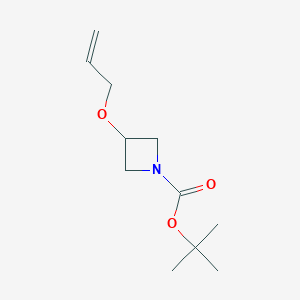
N1,3-Dimethylbenzene-1,2-diamine
Overview
Description
“N1,3-Dimethylbenzene-1,2-diamine”, also known as m-toluylenediamine or MDA, is a chemical compound with the molecular formula C8H12N2 . It is an aromatic amine and is commonly used in the production of polyurethanes, epoxy resins, and other industrial products.
Synthesis Analysis
MDA can be synthesized by the reduction of 3-nitrotoluene or by the hydrogenation of 3-nitrobenzonitrile. The product can be purified by distillation or recrystallization.Molecular Structure Analysis
The molecular weight of this compound is 136.2 . The IUPAC name is N1,3-dimethyl-1,2-benzenediamine .Chemical Reactions Analysis
MDA is a reactive compound and can undergo nucleophilic substitution and electrophilic addition reactions.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is soluble in water, ethanol, and acetone, but insoluble in hexane and diethyl ether. MDA is a weak base with a pKa of 7.9.Scientific Research Applications
1. Synthesis and Characteristics in Electrochromic Devices
N1,3-Dimethylbenzene-1,2-diamine derivatives have been utilized in the synthesis of novel electrochromic poly(ether sulfone)s with dimethylamino substituents. These derivatives show promising applications in electrochromic devices, demonstrating high coloration contrast and excellent electrochemical stability (Huang, Kung, Shao, & Liou, 2021).
2. Kinetics in Oxidation and Ignition Processes
Studies on the oxidation and ignition of 1,2-dimethylbenzene provide insights into the reactivity of various dimethylbenzene isomers, including this compound. These findings are crucial in understanding the combustion science and technology of these compounds (Gaïl, Dagaut, Black, & Simmie, 2008).
3. Applications in Polymer Science
This compound derivatives have been instrumental in the fabrication of novel, organo-soluble poly(ether imide)s thin films for gas separation applications. These films exhibit excellent mechanical properties and thermal stability, making them potential candidates for high-performance gas separation membrane applications (Dinari, Ahmadizadegan, & Asadi, 2015).
4. Role in Alkyl-Alkyl Suzuki Cross-Couplings
This compound serves as an effective ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature, particularly in alkyl−alkyl Suzuki reactions. This application highlights its utility in organic synthesis and catalysis (Saito & Fu, 2007).
5. In Synthesis of Spirocyclotriphosphazenes
This compound is involved in the synthesis of mono- and trispirocyclotriphosphazenes, demonstrating its application in the field of inorganic chemistry and materials science (Allcock, Diefenbach, & Pucher, 1994).
6. In the Formation of Aromatic Polyamides and Polyimides
The compound plays a significant role in the synthesis and properties of new polyamides and polyimides, derived from various dimethyl-biphenylene and flexible aryl ether units. These materials exhibit high glass transition temperatures and stability, useful in polymer and materials science (Liaw, Liaw, & Jeng, 1998).
Safety and Hazards
N1,3-Dimethylbenzene-1,2-diamine is associated with several hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Properties
IUPAC Name |
1-N,3-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVROLAHPPIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)







![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)

![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)

